molecular formula C22H16ClN3O5 B3740953 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3740953
M. Wt: 437.8 g/mol
InChI Key: IWWQTQGMMUPAJI-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core . This is followed by further functionalization to introduce the chloro, methoxy, and nitro groups under specific reaction conditions. Industrial production methods often utilize optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O5/c1-12-3-7-16-20(9-12)31-22(25-16)14-4-6-15(23)17(10-14)24-21(27)13-5-8-19(30-2)18(11-13)26(28)29/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWQTQGMMUPAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 5
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 6
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

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